molecular formula C9H13NS B1429566 {4-[(Methylsulfanyl)methyl]phenyl}methanamine CAS No. 854304-48-6

{4-[(Methylsulfanyl)methyl]phenyl}methanamine

Cat. No.: B1429566
CAS No.: 854304-48-6
M. Wt: 167.27 g/mol
InChI Key: CVMFLJRLXDDACA-UHFFFAOYSA-N
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Description

{4-[(Methylsulfanyl)methyl]phenyl}methanamine is an organic compound with the molecular formula C9H13NS It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a methanamine group

Scientific Research Applications

{4-[(Methylsulfanyl)methyl]phenyl}methanamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be used in catalysis and materials science.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . There are several precautionary statements associated with this compound, including P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(Methylsulfanyl)methyl]phenyl}methanamine typically involves the reaction of 4-(methylsulfanyl)benzyl chloride with ammonia or an amine under suitable conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The general reaction scheme is as follows:

4-(methylsulfanyl)benzyl chloride+NH34-[(Methylsulfanyl)methyl]phenylmethanamine+HCl\text{4-(methylsulfanyl)benzyl chloride} + \text{NH}_3 \rightarrow \text{this compound} + \text{HCl} 4-(methylsulfanyl)benzyl chloride+NH3​→4-[(Methylsulfanyl)methyl]phenylmethanamine+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

{4-[(Methylsulfanyl)methyl]phenyl}methanamine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-methylsulfanylated products, modified amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of {4-[(Methylsulfanyl)methyl]phenyl}methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    {4-[(Methylthio)methyl]phenyl}methanamine: Similar structure but with a methylthio group instead of a methylsulfanyl group.

    {4-[(Ethylsulfanyl)methyl]phenyl}methanamine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    {4-[(Methylsulfanyl)ethyl]phenyl}methanamine: Similar structure but with a methylsulfanyl group attached to an ethyl chain instead of a methyl chain.

Uniqueness

{4-[(Methylsulfanyl)methyl]phenyl}methanamine is unique due to the specific positioning of the methylsulfanyl and methanamine groups on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

[4-(methylsulfanylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMFLJRLXDDACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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